(5-Fluoro-2-nitrophenyl)hydrazine

Description

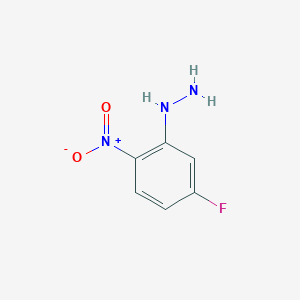

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c7-4-1-2-6(10(11)12)5(3-4)9-8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVYNYDGHWOQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599843 | |

| Record name | (5-Fluoro-2-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1966-17-2 | |

| Record name | Hydrazine, (5-fluoro-2-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1966-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoro-2-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 5 Fluoro 2 Nitrophenyl Hydrazine

Classical Preparative Routes to (5-Fluoro-2-nitrophenyl)hydrazine

The classical and most established method for synthesizing this compound relies on a two-stage process starting from 5-fluoro-2-nitroaniline (B53378). This precursor is accessible through the reaction of 2,4-difluoronitrobenzene (B147775) with ammonia (B1221849), where one of the fluorine atoms is selectively displaced. google.com

The subsequent conversion of 5-fluoro-2-nitroaniline to the target hydrazine (B178648) follows a well-known pathway for creating arylhydrazines:

Diazotization: The process begins with the diazotization of 5-fluoro-2-nitroaniline. The aniline (B41778) is dissolved in a strong mineral acid, such as hydrochloric acid, and cooled to a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite (B80452) is then added dropwise to form the corresponding diazonium salt. prepchem.com Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing.

Reduction: The resulting diazonium salt solution is then treated with a reducing agent. A common and effective choice is a solution of sodium sulfite (B76179) or stannous chloride in concentrated hydrochloric acid. The diazonium salt is slowly added to the chilled reducing solution, leading to the formation of the desired this compound, which often precipitates from the reaction mixture as a hydrochloride salt. prepchem.com The product can then be isolated by filtration and purified, typically through recrystallization.

This classical route, while reliable, often involves the use of stoichiometric amounts of hazardous reagents and can generate significant waste streams.

Modern Synthetic Strategies for Enhanced Efficiency and Selectivity

Recent advancements in organic synthesis have led to the development of more efficient and environmentally conscious methods for preparing arylhydrazines, including this compound.

Catalysis offers a powerful tool for improving the synthesis of this compound. One modern approach involves the direct nucleophilic aromatic substitution (SNAr) of a suitable difluoro precursor with hydrazine, facilitated by a catalyst.

Iron-Catalyzed Hydrazine Substitution: Research has demonstrated that nanoparticles of iron(III) oxyhydroxide supported on carbon (FeO(OH)@C) can effectively catalyze the substitution of a fluorine atom in p-nitro-aryl fluorides with hydrazine hydrate (B1144303). researchgate.net This method involves reacting a starting material like 1,4-difluoro-2-nitrobenzene with hydrazine hydrate in the presence of the FeO(OH)@C catalyst. Such reactions can proceed with high yield and selectivity under optimized conditions. researchgate.net

Phase-Transfer Catalysis: Another catalytic strategy employs phase-transfer catalysts, such as crown ethers (e.g., 15-crown-5), to facilitate the reaction between a halo-nitroaromatic compound and hydrazine hydrate in a two-phase system (e.g., a halocarbon solvent and water). google.com The catalyst aids in transporting the hydrazine reactant across the phase boundary to react with the substrate, often allowing for milder reaction conditions and improved yields. google.com

These catalytic methods can offer advantages over classical routes by reducing the number of synthetic steps and avoiding the use of diazotization reagents.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of compounds like this compound.

Solvent-Free Reactions: One significant green approach is the use of solvent-free or mechanochemical methods. For related reactions, such as the formation of hydrazones from p-nitrophenylhydrazine, grinding the solid reactants together (mechanochemistry) has been shown to produce high yields of pure products without the need for a solvent. discoveryjournals.org This technique minimizes waste, simplifies purification, and can significantly shorten reaction times. discoveryjournals.org

Use of Greener Solvents: When a solvent is necessary, the choice of solvent is a key consideration in green chemistry. For catalyst-mediated hydrazine substitutions, research has shown that solvents like ethanol (B145695) and acetonitrile (B52724) can be effective. researchgate.netscielo.br Acetonitrile, in particular, has been noted as a "greener" alternative to more hazardous solvents like dichloromethane (B109758) and benzene (B151609), providing a good balance between reaction efficiency and environmental safety. scielo.br

Catalysis: The catalyst-mediated syntheses discussed previously also align with green chemistry principles. Catalysts, by definition, are used in small amounts and can enable reactions to occur under milder conditions with higher atom economy, thereby reducing energy consumption and waste generation. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters.

For catalyst-mediated SNAr reactions, key variables include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants. Research on the FeO(OH)@C catalyzed synthesis of related hydrazines identified the following optimal conditions:

Hydrazine Amount: Using two equivalents of hydrazine hydrate was found to be optimal for achieving a high yield of the desired product. researchgate.net

Catalyst Loading: The amount of catalyst is crucial; a specific loading (e.g., 50 mg per 1 mmol of substrate) was identified for maximum efficiency. researchgate.net

Temperature: The reaction temperature significantly impacts the rate and selectivity. For the FeO(OH)@C system, a low temperature of -25 °C was found to be optimal. researchgate.net

Solvent: The choice of solvent affects solubility and reactivity, with ethanol being identified as a suitable medium for this particular catalytic system. researchgate.net

The table below summarizes findings from a study on optimizing the catalyst-mediated substitution of a p-nitro-aryl fluoride, which serves as a model for the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for a Catalyzed Hydrazine Substitution researchgate.net

| Entry | Catalyst Loading (mg) | Hydrazine Hydrate (equiv.) | Temperature (°C) | Solvent | Yield (%) |

| 1 | 10 | 2.0 | -25 | EtOH | 45 |

| 2 | 25 | 2.0 | -25 | EtOH | 78 |

| 3 | 50 | 2.0 | -25 | EtOH | 96 |

| 4 | 75 | 2.0 | -25 | EtOH | 96 |

| 5 | 50 | 1.5 | -25 | EtOH | 75 |

| 6 | 50 | 2.5 | -25 | EtOH | 90 |

| 7 | 50 | 2.0 | 0 | EtOH | 82 |

| 8 | 50 | 2.0 | Room Temp. | EtOH | 71 |

In classical diazotization-reduction sequences, strict temperature control (0-5 °C) during diazotization is paramount to prevent decomposition of the diazonium intermediate. prepchem.com The subsequent reduction step also requires careful temperature management and controlled addition of the reagents to ensure a high yield and minimize the formation of byproducts.

Reactivity and Mechanistic Investigations of 5 Fluoro 2 Nitrophenyl Hydrazine

Fundamental Reactivity Patterns of the Hydrazine (B178648) Moiety in (5-Fluoro-2-nitrophenyl)hydrazine

The hydrazine group (-NHNH2) is the primary center of nucleophilicity in the molecule. The lone pair of electrons on the terminal nitrogen atom allows it to readily attack electrophilic centers. A quintessential example of this reactivity is its condensation with aldehydes and ketones to form the corresponding hydrazones. This reaction serves as the initial step in the widely utilized Fischer indole (B1671886) synthesis, a powerful method for the preparation of indole rings. wikipedia.orgbyjus.com

The reactivity of the hydrazine group can also be observed in its oxidation reactions. Studies on similar phenylhydrazine (B124118) derivatives have shown that they can be oxidized by various reagents, a process that is often preceded by complex formation between the oxidizing agent and the hydrazine. niscpr.res.in

Influence of Fluorine and Nitro Substituents on Aromatic Reactivity Modulations

The presence of the fluorine atom and the nitro group on the phenyl ring significantly modulates the reactivity of both the hydrazine moiety and the aromatic ring itself.

The nitro group at the ortho position is a strong electron-withdrawing group through both resonance and inductive effects (-R, -I). youtube.com This has two major consequences:

Decreased Nucleophilicity of the Hydrazine Moiety: The electron-withdrawing nature of the nitro group reduces the electron density on the adjacent nitrogen atom of the hydrazine, thereby decreasing its nucleophilicity compared to unsubstituted phenylhydrazine.

Activation of the Aromatic Ring towards Nucleophilic Aromatic Substitution (SNAr): The strong electron withdrawal by the nitro group deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution. This makes positions ortho and para to the nitro group susceptible to attack by nucleophiles.

The fluorine atom at the meta position to the hydrazine group (and para to the nitro group) also exerts a strong inductive electron-withdrawing effect (-I) due to its high electronegativity. csbsju.edu However, it can also act as a weak π-donor through resonance (+R). In the context of electrophilic aromatic substitution, halogens are generally considered deactivating but ortho, para-directing. youtube.com In the case of this compound, the combined electron-withdrawing effects of the nitro and fluoro groups render the aromatic ring highly electron-deficient.

This electronic landscape makes the compound a suitable substrate for SNAr reactions, where a potent nucleophile can displace a leaving group from the aromatic ring. While the hydrazine group itself is a nucleophile, in the presence of stronger nucleophiles, the aromatic ring of this compound can become the reaction site.

Elucidation of Reaction Pathways and Transition States

Understanding the detailed mechanisms of reactions involving this compound requires a combination of computational and experimental techniques.

For this compound, DFT calculations would likely reveal:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron distribution, highlighting the electron-rich (negative potential) region around the terminal nitrogen of the hydrazine group and the electron-poor (positive potential) regions on the aromatic ring, particularly at the carbons ortho and para to the nitro group.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the hydrazine moiety, confirming its role as the primary nucleophilic center. The Lowest Unoccupied Molecular Orbital (LUMO) would be distributed over the nitro-substituted aromatic ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

Transition State Analysis: For reactions like the Fischer indole synthesis, DFT can be used to model the transition states of the key steps, such as the wikipedia.orgwikipedia.org-sigmatropic rearrangement, providing insights into the reaction's energy barriers and kinetics. byjus.com

A DFT study on halogen-substituted pyrazine-carboxamide derivatives showed that halogen substitution can influence the chemical potential and electrophilicity index of the molecule. chemrxiv.org Similar effects can be anticipated for this compound, where the fluorine and nitro substituents fine-tune its reactivity profile.

Kinetic studies provide experimental evidence for proposed reaction mechanisms. While direct kinetic data for reactions of this compound is scarce, studies on related systems offer valuable insights.

For instance, kinetic investigations of the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and various nucleophiles have been extensively studied. psu.edumdpi.com These studies often reveal the operation of a two-step SNAr mechanism involving the formation of a Meisenheimer complex as an intermediate. The rate-determining step can be either the formation of this intermediate or the departure of the leaving group, depending on the solvent and the nature of the nucleophile and leaving group. semanticscholar.org

A kinetic study on the oxidation of various nitrophenylhydrazines showed that the reaction rate is influenced by the position of the nitro group. niscpr.res.in The order of reactivity was found to be 2,4-dinitrophenylhydrazine (B122626) > o-nitrophenylhydrazine > p-nitrophenylhydrazine ≈ phenylhydrazine. niscpr.res.in This suggests that the ortho-nitro group in this compound would significantly impact the kinetics of its oxidation reactions.

To illustrate the effect of substituents on reaction rates, the following table presents hypothetical second-order rate constants (k2) for the reaction of various substituted phenylhydrazines with a generic electrophile, based on the trends observed in the literature.

| Phenylhydrazine Derivative | Substituent Effects | Expected Relative k2 |

| Phenylhydrazine | Reference | 1.0 |

| p-Nitrophenylhydrazine | Strong -R, -I at para | < 1.0 |

| o-Nitrophenylhydrazine | Strong -R, -I at ortho | < 1.0 (potentially faster than para due to other factors) |

| This compound | Strong -R, -I at ortho; Strong -I, weak +R at meta | << 1.0 |

This table is illustrative and intended to show expected trends based on electronic effects.

Similarly, for a hypothetical SNAr reaction on a fluoronitrobenzene derivative, the rate would be significantly influenced by the solvent polarity and the ability of the solvent to stabilize the Meisenheimer intermediate. The table below, based on data for the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine, demonstrates this solvent effect. psu.edu

| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| Benzene (B151609) | 2.28 | 0.057 |

| Dioxane | 2.21 | 0.138 |

| Chloroform | 4.81 | 0.385 |

| Acetonitrile (B52724) | 37.5 | 4.5 |

Data from a study on a related compound, 1-fluoro-2,4-dinitrobenzene, to illustrate solvent effects. psu.edu

Applications of 5 Fluoro 2 Nitrophenyl Hydrazine As a Precursor in Complex Organic Synthesis

Indole (B1671886) Scaffold Construction via Fischer Indole Synthesis and its Advanced Adaptations

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgthermofisher.combyjus.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the indole. youtube.comyoutube.com

Regioselectivity in Indole Formation Utilizing (5-Fluoro-2-nitrophenyl)hydrazine

The substituents on the phenylhydrazine ring play a critical role in directing the regioselectivity of the Fischer indole synthesis. In the case of this compound, the electron-withdrawing nitro group at the ortho position and the fluorine atom at the meta position (relative to the hydrazine (B178648) group) would significantly impact the electronic properties of the aromatic ring.

Generally, electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction. youtube.com The key researchgate.netresearchgate.net-sigmatropic rearrangement step involves the attack of an enamine onto the aromatic ring, which is favored by a more electron-rich aniline-type moiety. youtube.com The strong electron-withdrawing nature of the nitro group would deactivate the benzene (B151609) ring, potentially requiring harsher reaction conditions.

When reacting with an unsymmetrical ketone, two different enamine intermediates can be formed, leading to two possible regioisomeric indoles. The regiochemical outcome is influenced by both steric and electronic factors. The bulky nitro group at the ortho position would likely exert a significant steric hindrance, potentially favoring cyclization at the less hindered carbon atom of the enamine. Conversely, the electronic effects of the nitro and fluoro groups would also direct the cyclization. A detailed study with specific ketones would be necessary to definitively determine the regioselectivity.

Synthesis of Pyrazole (B372694) and Pyrazoline Architectures Employing this compound

Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds with two adjacent nitrogen atoms. A common synthetic route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound, respectively. nih.govmdpi.comsci-hub.se

The reaction of this compound with a 1,3-dicarbonyl compound would be expected to yield a substituted pyrazole. The reaction proceeds by initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. With unsymmetrical 1,3-dicarbonyls, the formation of two regioisomeric pyrazoles is possible. The regioselectivity would be governed by the relative reactivity of the two carbonyl groups and the steric and electronic influences of the substituents on both reactants.

Similarly, the synthesis of pyrazolines can be achieved by reacting this compound with α,β-unsaturated aldehydes or ketones (chalcones). chim.ituii.ac.id This reaction typically proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration.

Formation of Other Nitrogen-Containing Heterocycles (e.g., Quinoxalines, Triazines) from this compound

Quinoxalines: Quinoxalines are bicyclic heterocycles containing a benzene ring fused to a pyrazine (B50134) ring. A standard method for their synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netencyclopedia.pubnih.govlongdom.orgyoutube.com While this compound is not a direct precursor for quinoxalines in this classic reaction, it could potentially be converted to a suitable ortho-diamine derivative through reduction of the nitro group and subsequent chemical modifications.

Triazines: Triazines are six-membered heterocyclic rings containing three nitrogen atoms. There are three isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. The synthesis of triazines often involves the cyclization of compounds containing a nitrogen-nitrogen-carbon or nitrogen-carbon-nitrogen backbone. organic-chemistry.orgnih.govrsc.orgnih.govresearchgate.net Specific methods for the direct synthesis of triazines from this compound are not described in the general literature. However, it could potentially serve as a synthon after transformation into a more suitable intermediate, such as an amidine or a related derivative.

Advanced Cyclization Reactions Leading to Multi-ring Systems

The development of advanced cyclization reactions often relies on the strategic placement of functional groups that can participate in intramolecular bond-forming events. The presence of the nitro and fluoro groups on the phenyl ring of this compound offers potential for further functionalization and subsequent cyclization to form multi-ring systems. For instance, the nitro group can be reduced to an amino group, which can then participate in a variety of cyclization reactions to form fused heterocyclic systems. nih.govtaylorandfrancis.com However, specific examples of such advanced cyclization reactions starting from this compound to generate multi-ring systems are not reported in the available literature.

Role of 5 Fluoro 2 Nitrophenyl Hydrazine in the Development of Fluorinated Organic Frameworks

Strategies for Introducing Fluorine into Target Molecules via (5-Fluoro-2-nitrophenyl)hydrazine Scaffolds

The primary strategy for incorporating fluorine into target molecules using this compound revolves around its use in cyclization reactions, most notably the Fischer indole (B1671886) synthesis. wikipedia.orgthermofisher.com This classic reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone under acidic conditions to form an indole ring system. wikipedia.orgnih.gov By utilizing this compound, a fluorine atom can be precisely installed at the 5-position of the resulting indole ring.

The presence of the nitro group at the 2-position of the phenylhydrazine ring significantly influences the reactivity of the molecule. The electron-withdrawing nature of the nitro group can affect the nucleophilicity of the hydrazine (B178648) nitrogens and the subsequent cyclization process. This electronic effect can be strategically harnessed to control the reaction conditions and potentially the regioselectivity of the indole formation when using unsymmetrical ketones. nih.gov

Another key strategy involves the reductive cyclization of derivatives of this compound. For instance, the vicarious nucleophilic substitution (VNS) reaction of 4-fluoronitrobenzene (a precursor to our title compound) with a suitable carbanion, followed by reduction of the nitro group, can lead to the formation of fluorinated indoles. diva-portal.org This highlights a pathway where the nitro group serves as a directing group and a precursor to the amine necessary for cyclization.

The following table summarizes the key strategic approaches for fluorine introduction using this compound and related precursors:

| Strategy | Description | Key Intermediates | Resulting Fluorinated Scaffold |

| Fischer Indole Synthesis | Condensation with aldehydes or ketones under acidic conditions. wikipedia.orgthermofisher.com | Phenylhydrazone | 5-Fluoroindole derivatives |

| Reductive Cyclization | Reduction of the nitro group to an amine, followed by intramolecular cyclization. diva-portal.org | 2-(5-fluoro-2-nitrophenyl)acetonitrile | 5-Fluoroindole |

| Leimgruber-Batcho Reaction | A two-step indole synthesis starting from a nitrotoluene derivative. diva-portal.org | Enamine of 5-fluoro-2-nitrotoluene | 5-Fluoroindole |

Synthetic Pathways to Fluorinated Molecular Probes and Precursors for Advanced Materials

The fluorinated indole scaffold, readily accessible from this compound, is a cornerstone for the development of molecular probes and precursors for advanced materials. The fluorine atom can serve as a valuable reporter group in ¹⁹F NMR spectroscopy for studying biological systems due to the absence of a natural fluorine background. diva-portal.org

One significant application lies in the synthesis of fluorinated tryptophan analogues. Tryptophan, with its indole side chain, is an essential amino acid. Incorporating a fluorine atom into the indole ring can modulate the electronic and steric properties of tryptophan, making it a useful probe for studying protein structure and function. diva-portal.org

Furthermore, fluorinated indoles are precursors to a wide range of biologically active compounds and materials. The unique properties imparted by fluorine, such as increased metabolic stability and altered lipophilicity, are highly desirable in medicinal chemistry. acs.orgacs.org For example, fluorinated indole derivatives are found in various pharmaceuticals.

The general synthetic pathway to a fluorinated molecular probe starting from this compound can be outlined as follows:

Fischer Indole Synthesis: Reaction of this compound with a suitable ketone (e.g., ethyl pyruvate) to form a fluorinated indole-2-carboxylate. diva-portal.org

Deprotection and Decarboxylation: Removal of the ester group to yield the core 5-fluoroindole. diva-portal.org

Functionalization: Further chemical modifications at various positions of the indole ring to attach specific functionalities for probing or material applications.

The following table details some synthetic pathways to important fluorinated compounds starting from precursors related to this compound:

| Starting Material | Reaction | Product | Application |

| 4-Fluorophenylhydrazine | Fischer Indole Synthesis with ethyl pyruvate | Ethyl 5-fluoroindole-2-carboxylate diva-portal.org | Precursor for 5-fluoroindole |

| 5-Fluoro-2-nitrotoluene | Leimgruber-Batcho Reaction | 5-Fluoroindole diva-portal.org | Building block for molecular probes |

| 2,4-Difluoronitrobenzene (B147775) | Reaction with dimethyl malonate, followed by reductive cyclization | 5-Fluoroindole-2-one google.com | Pharmaceutical intermediate |

Impact of Fluorine Substitution on Reactivity and Selectivity in Derived Compounds

The introduction of a fluorine atom via the this compound scaffold has a profound impact on the chemical reactivity and selectivity of the resulting molecules. The high electronegativity of fluorine can significantly alter the electron distribution within the aromatic ring and adjacent functional groups.

Effects on Reactivity:

Acidity/Basicity: A fluorine atom on the indole ring can influence the pKa of the N-H proton, making it more acidic. This can affect the reactivity of the indole nitrogen in subsequent reactions.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of fluorine deactivates the benzene (B151609) ring towards electrophilic attack. However, it can also direct incoming electrophiles to specific positions, influencing the regioselectivity of the reaction.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position. This is a key strategy in drug design to enhance the metabolic stability and bioavailability of a molecule. researchgate.net

Effects on Selectivity:

Regioselectivity: In reactions such as the Fischer indole synthesis with unsymmetrical ketones, the electronic effects of the fluorine and nitro groups on the phenylhydrazine precursor can influence the regiochemical outcome of the cyclization, favoring the formation of one regioisomer over another. thermofisher.com

Enzyme-Substrate Interactions: In a biological context, the fluorine atom can alter the binding affinity and selectivity of a molecule for its target enzyme or receptor. The fluorine can participate in hydrogen bonding or other non-covalent interactions, leading to enhanced potency and selectivity. researchgate.net

The following table summarizes the key impacts of fluorine substitution:

| Property Affected | Impact of Fluorine |

| Reactivity | Decreased reactivity towards electrophiles; Increased acidity of N-H protons. |

| Selectivity | Can influence regioselectivity in cyclization reactions; Alters binding selectivity in biological systems. |

| Metabolic Stability | Increased due to the strength of the C-F bond. researchgate.net |

| Lipophilicity | Generally increases, affecting membrane permeability. |

| Conformation | Can influence molecular conformation due to steric and electronic effects. |

Derivatization and Functionalization Strategies for 5 Fluoro 2 Nitrophenyl Hydrazine

N-Substitution Reactions of the Hydrazine (B178648) Functionality in (5-Fluoro-2-nitrophenyl)hydrazine

The hydrazine group in this compound is a versatile functional handle for the construction of various heterocyclic systems, most notably pyrazoles and indoles.

The reaction of a substituted phenylhydrazine (B124118) with a 1,3-dicarbonyl compound or its synthetic equivalent is a classical and widely used method for the synthesis of pyrazoles. sci-hub.seresearchgate.netnih.govnih.gov In the case of this compound, condensation with various diketones, ketoesters, or enaminones can lead to the formation of a range of substituted pyrazole (B372694) derivatives. The regioselectivity of this reaction is influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions employed. nih.gov For instance, the reaction with unsymmetrical β-diketones can potentially yield two regioisomeric pyrazoles.

Another significant application of the hydrazine functionality is the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system. wikipedia.orgthermofisher.comorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is readily formed from the condensation of this compound with an aldehyde or a ketone. wikipedia.orgnih.gov The choice of the carbonyl component allows for the introduction of various substituents at the 2- and 3-positions of the resulting indole ring. The presence of the electron-withdrawing nitro group and the fluorine atom on the phenyl ring can influence the reactivity and the conditions required for the cyclization step. nih.gov

| Reaction Type | Reactant | Product |

| Pyrazole Synthesis | 1,3-Dicarbonyl Compound | Substituted Pyrazole |

| Fischer Indole Synthesis | Aldehyde or Ketone | Substituted Indole |

Transformations of the Nitro Group and its Subsequent Synthetic Utility

The nitro group in this compound is a key functional group that can be transformed into other functionalities, significantly expanding the synthetic utility of the molecule. The most common transformation is its reduction to an amino group.

The reduction of aromatic nitro compounds can be achieved using a variety of reagents and conditions. commonorganicchemistry.comrsc.orgscispace.com Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel with a hydrogen source like hydrogen gas or hydrazine hydrate (B1144303) is a common and efficient method. commonorganicchemistry.comnih.govnih.gov However, care must be taken to avoid the potential for dehalogenation, particularly with palladium catalysts. commonorganicchemistry.comnih.gov

Alternative reduction methods that can be employed to circumvent dehalogenation include the use of metals such as iron, zinc, or tin(II) chloride in acidic media. commonorganicchemistry.commdpi.com These methods are often milder and can offer better chemoselectivity in the presence of sensitive functional groups. The choice of reducing agent can be critical to selectively reduce the nitro group without affecting the fluorine atom or the hydrazine moiety. The resulting amino group can then serve as a handle for a wide array of further synthetic transformations, including diazotization followed by substitution, acylation, and N-alkylation, opening up pathways to a new range of derivatives.

| Reducing Agent | Conditions | Product |

| H₂/Pd/C | Catalytic Hydrogenation | (Amino-fluorophenyl)hydrazine |

| Raney Nickel/N₂H₄·H₂O | Catalytic Transfer Hydrogenation | (Amino-fluorophenyl)hydrazine |

| Fe/HCl or Zn/AcOH | Metal/Acid Reduction | (Amino-fluorophenyl)hydrazine |

| SnCl₂/HCl | Metal Salt Reduction | (Amino-fluorophenyl)hydrazine |

Aromatic Functionalization and Coupling Reactions of the Phenyl Moiety

The fluorinated phenyl ring of this compound is amenable to various aromatic functionalization and cross-coupling reactions, further enhancing its synthetic potential.

The fluorine atom, being a halogen, can participate in nucleophilic aromatic substitution (SNAr) reactions, although its reactivity is lower compared to other halogens like chlorine or bromine. The presence of the strongly electron-withdrawing nitro group in the ortho position significantly activates the ring towards nucleophilic attack, making substitution of the fluorine atom by various nucleophiles feasible under appropriate conditions.

Furthermore, the aryl halide functionality allows for participation in transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds with boronic acids or their esters, and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds with amines, are powerful tools for introducing a wide range of substituents onto the aromatic ring. While the direct coupling of aryl fluorides can be challenging, advancements in catalyst design, particularly using nickel and palladium complexes with specialized ligands, have made these transformations more accessible. sci-hub.sewikipedia.org These coupling reactions would typically be performed after the protection or transformation of the more reactive hydrazine and nitro functionalities to avoid undesired side reactions.

| Reaction Type | Coupling Partner | Catalyst | Product |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | Palladium or Nickel Catalyst | Biaryl or Alkyl-aryl derivative |

| Buchwald-Hartwig Amination | Amine | Palladium or Nickel Catalyst | N-Aryl amine derivative |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., ROH, RNH₂) | Base | Substituted phenyl derivative |

Emerging Research Directions and Future Perspectives in 5 Fluoro 2 Nitrophenyl Hydrazine Chemistry

Integration with Flow Chemistry and Microreactor Technology for (5-Fluoro-2-nitrophenyl)hydrazine Reactions

The synthesis and transformation of nitro-containing aromatic compounds and the use of hydrazine (B178648) derivatives often present significant safety and scalability challenges in traditional batch processes. Nitration reactions are frequently highly exothermic, while hydrazine and its derivatives can be hazardous. amt.uknih.gov Flow chemistry, utilizing microreactor technology, offers a powerful solution to these issues by providing superior control over reaction parameters. nih.gov

The integration of flow chemistry for reactions involving this compound is a promising future direction. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, mitigating the risks associated with exothermic processes like further nitration or other transformations on the ring. amt.uk This technology enables precise control over temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and cleaner product profiles. amt.uk

Furthermore, the handling of potentially hazardous reagents like hydrazine derivatives is significantly safer in a continuous flow setup. nih.gov The small reaction volumes within the reactor at any given time minimize the risk of uncontrolled reactions. This approach, often referred to as "flash chemistry," can generate reactive intermediates in situ to be consumed immediately in a subsequent step, a concept known as telescoping reactions. nih.gov For this compound, this could involve the continuous generation of a diazonium salt from the hydrazine moiety, immediately followed by a cross-coupling reaction, all within a single, contained flow system.

Table 1: Advantages of Flow Chemistry for this compound Reactions

| Feature | Benefit in this compound Chemistry |

| Enhanced Heat Transfer | Safely control exothermic reactions (e.g., nitration, substitution). |

| Precise Parameter Control | Improve yield and selectivity; minimize byproduct formation. |

| Small Reaction Volumes | Increase safety when handling the potentially hazardous hydrazine moiety. |

| Process Automation | Enable continuous manufacturing and straightforward scalability. |

| Reaction Telescoping | Allow for multi-step syntheses in a single continuous stream. amt.uk |

Exploration of Uncharted Reactivity Profiles and Novel Transformations of this compound

The unique electronic nature of the this compound scaffold—with the electron-withdrawing nitro and fluoro groups and the nucleophilic hydrazine group—opens the door to a multitude of chemical transformations beyond its traditional use. Future research will likely focus on uncovering and harnessing this latent reactivity.

A significant area of exploration lies in leveraging the hydrazine group as a precursor to other functionalities. For instance, oxidation of the hydrazine can yield the corresponding azo compound, while reduction can produce the 1-amino-5-fluoro-2-nitrobenzene. More advanced transformations could involve converting the hydrazine to a diazonium salt. Inspired by research on related Sanger-type reagents like 2-fluoro-5-nitrophenyldiazonium, this would unlock a host of subsequent reactions. nih.govnih.gov Such transformations could include:

Palladium-Catalyzed Cross-Couplings: The diazonium group can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov

Radical C-H Activation: The diazonium unit can be used to initiate radical reactions, enabling functionalization at otherwise unreactive C-H bonds. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the diazonium group would further activate the ring towards nucleophilic attack, potentially allowing the displacement of the fluorine atom under exceptionally mild conditions. nih.gov

Another avenue involves exploring the reactivity of the hydrazine moiety itself in novel condensation reactions. The synthesis of complex heterocyclic structures, such as pyrazoles or indazoles, is a classical application, but new catalytic systems could enable the construction of more elaborate scaffolds, such as the pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives reported in recent literature. nih.gov

Application in Supramolecular Chemistry and Advanced Material Science (Synthetic Aspects)

The structural features of this compound make it an intriguing candidate for the synthesis of advanced materials and supramolecular assemblies. The hydrazine group is a potent hydrogen bond donor and acceptor, while the nitro group can also participate in hydrogen bonding and other non-covalent interactions. The fluorinated phenyl ring can engage in π-π stacking and fluorine-specific interactions.

This combination of functionalities suggests its potential use as a key building block (ligand or linker) in the design of:

Metal-Organic Frameworks (MOFs): The hydrazine moiety or its derivatives could coordinate to metal centers, forming porous, crystalline materials with applications in gas storage, separation, and catalysis. vapourtec.com The fluorine and nitro groups could be used to tune the pore environment and functionality of the resulting MOF.

Supramolecular Polymers: Through self-assembly driven by hydrogen bonding and π-π stacking, derivatives of this compound could form well-ordered, one-dimensional polymeric structures. These materials could exhibit interesting electronic or optical properties.

Organic Semiconductors: The electron-deficient nature of the nitrophenyl ring suggests that incorporating this unit into larger conjugated systems could lead to materials with n-type semiconductor properties, which are valuable for organic electronics.

Future synthetic work will likely focus on derivatizing the hydrazine group to create multidentate ligands or polymerizable monomers, thereby unlocking the potential of the this compound core in materials science.

Chemoenzymatic Approaches and Biocatalysis for Derivations of this compound

The quest for greener and more selective synthetic methods has spurred interest in chemoenzymatic strategies, which combine the best of chemical and biological catalysis. nih.gov For a multifunctional molecule like this compound, enzymes could offer unparalleled selectivity in its transformations.

One promising approach is the use of enzymes for the highly regioselective or stereoselective modification of the molecule. For example, hydrolases could be employed for the selective acylation or deprotection of the hydrazine group. Inspired by work on nitrophenyl glycosides, specific enzymes could be used to selectively hydrolyze one isomer from a mixture, providing a highly efficient route to enantiomerically pure derivatives. mdpi.com

Future research could explore the use of other enzyme classes:

Oxidoreductases: These could be used for the selective reduction of the nitro group to an amine, leaving other functional groups intact—a transformation that can be challenging to achieve with conventional chemical reagents.

Transferases: These enzymes could catalyze the selective addition of functional groups to the hydrazine moiety.

C-C Bond Forming Enzymes: As seen in the synthesis of some natural products, enzymes capable of catalyzing reactions like Friedel-Crafts alkylations could potentially be engineered to act on derivatives of this compound, enabling novel and efficient synthetic pathways. nih.gov

The development of immobilized enzymes in flow reactors could further enhance this approach, creating highly stable and reusable catalytic systems for the continuous production of valuable derivatives. mdpi.com

Predictive Modeling and Data Science Applications in this compound Research

The complexity of reactions involving this compound makes it an ideal subject for computational modeling and data-driven approaches. Predictive modeling can accelerate research and development by reducing the need for extensive trial-and-error experimentation.

Table 2: Computational and Data Science Approaches in this compound Research

| Approach | Application | Potential Outcome |

| Quantum Mechanics (e.g., DFT) | Calculate electron density, bond energies, and reaction energy profiles. | Predict the most reactive sites on the molecule and model reaction mechanisms. |

| Molecular Dynamics (MD) | Simulate the behavior of the molecule in different solvents or within a binding pocket. | Understand solvation effects and predict interactions with catalysts or enzymes. |

| Machine Learning (ML) | Train algorithms on reaction data from similar compounds. | Predict reaction outcomes, suggest optimal conditions (temperature, solvent, catalyst), and accelerate process optimization. vapourtec.com |

| In Silico Screening | Computationally design and evaluate the properties of virtual derivatives. | Prioritize synthetic targets with desirable properties (e.g., binding affinity) for applications like drug discovery. nih.gov |

Future research will increasingly rely on these in silico tools. For instance, Density Functional Theory (DFT) calculations can be used to predict the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions on the ring. Machine learning algorithms, trained on large datasets of chemical reactions, could predict the optimal conditions for a novel transformation of this compound with a high degree of accuracy, saving significant laboratory time and resources. vapourtec.com As more high-throughput experimental data becomes available, the power and precision of these predictive models will continue to grow, guiding synthetic chemists toward the most promising and efficient pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.